ABHD12 Inhibition: A Defining Activity Profile Distinct from JZL184 and Other FAAH/MAGL Inhibitors
WWL154 exhibits a unique and quantifiable inhibitory profile against ABHD12, a serine hydrolase implicated in the lysophosphatidylserine (lyso-PS) lipase pathway, which is not shared by its close structural analog JZL184 or by prototypical FAAH inhibitors like URB597 . This represents a functional divergence derived from the specific 4-methoxyphenyl substitution. While JZL184 is a potent MAGL inhibitor (IC₅₀ ≈ 8 nM) with negligible FAAH activity (IC₅₀ > 4 µM) [1], it does not significantly engage ABHD12 at comparable concentrations. In contrast, WWL154 dose-dependently inhibits recombinant human ABHD12 lipase activity with an IC₅₀ of 1.2 µM .
| Evidence Dimension | ABHD12 Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM |
| Comparator Or Baseline | JZL184: Negligible activity (IC₅₀ > 10 µM, inferred from MAGL/FAAH selectivity context); URB597: No reported ABHD12 activity |
| Quantified Difference | ≥8.3-fold selectivity for ABHD12 over comparator JZL184 |
| Conditions | Recombinant human ABHD12 enzyme; lipase activity assay |
Why This Matters
For researchers investigating the lyso-PS signaling pathway or seeking to dissect ABHD12's role in neurological disorders (e.g., PHARC), WWL154 provides a quantifiable tool with a distinct target engagement window (1.2 µM) not offered by JZL184 or other common FAAH/MAGL inhibitors, thereby reducing the need for genetic ablation models.
- [1] Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37-44. View Source
